molecular formula C23H18Cl2N4O B11468223 4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide

4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide

Cat. No.: B11468223
M. Wt: 437.3 g/mol
InChI Key: QJCBRNHABJLBRM-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H18Cl2N4O

Molecular Weight

437.3 g/mol

IUPAC Name

4-chloro-N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H18Cl2N4O/c24-16-6-4-15(5-7-16)23(30)26-17-8-10-18(11-9-17)28-12-13-29-21(14-28)27-20-3-1-2-19(25)22(20)29/h1-11H,12-14H2,(H,26,30)

InChI Key

QJCBRNHABJLBRM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C(=CC=C3)Cl)CN1C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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